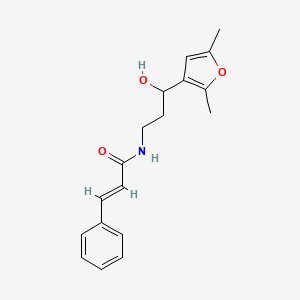

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide is a chemical compound that has garnered attention due to its potential therapeutic and industrial applications. This compound features a furan ring, a hydroxypropyl group, and a cinnamamide moiety, which contribute to its unique chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds.

Introduction of the Hydroxypropyl Group: The hydroxypropyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxypropyl moiety.

Coupling with Cinnamamide: The final step involves coupling the furan derivative with cinnamamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The cinnamamide moiety can be reduced to form corresponding amines.

Substitution: The hydroxypropyl group can undergo substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products Formed

Oxidation: Formation of furanones.

Reduction: Formation of amines.

Substitution: Formation of substituted hydroxypropyl derivatives.

Aplicaciones Científicas De Investigación

1.1. Cholinesterase Inhibition

Cinnamic acid derivatives, including compounds similar to N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide, have been investigated for their ability to inhibit cholinesterase enzymes. These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and muscle function. Inhibition of cholinesterase is a promising strategy for treating Alzheimer's disease.

Case Study:

A study demonstrated that certain cinnamic acid derivatives exhibited significant cholinesterase inhibitory activity, with IC50 values as low as 2.6 μM for butyrylcholinesterase (BuChE) and 8.6 nM for human acetylcholinesterase (AChE) . The multifunctional nature of these compounds suggests that they may also provide neuroprotective effects against amyloid-beta toxicity, a hallmark of Alzheimer's pathology.

2.1. Neuroprotection Against Oxidative Stress

The ability of this compound to protect neuronal cells from oxidative stress is another area of interest. Oxidative stress contributes significantly to neurodegenerative diseases.

Research Findings:

In vitro studies have indicated that cinnamic acid derivatives can scavenge reactive oxygen species (ROS) and reduce inflammation in neuronal cells, thereby offering neuroprotective benefits . Such properties are essential for developing treatments for conditions like Alzheimer's disease and other neurodegenerative disorders.

3.1. Modulation of Immune Responses

Recent research has highlighted the potential of cinnamamide derivatives in modulating immune responses, particularly in inflammatory conditions.

Case Study:

A derivative similar to this compound demonstrated immunomodulatory effects during experimental malaria in mice. Treatment resulted in reduced brain and lung inflammation and improved cognitive functions . This suggests that such compounds could be beneficial in managing severe infections and inflammatory diseases.

4.1. Antibacterial Properties

Cinnamic acid derivatives have been studied for their antibacterial properties against various pathogens.

Data Table: Antibacterial Activity of Cinnamic Acid Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-benzyl cinnamamide | V. harveyi | 1.66 mg/mL |

| N-(coumarin-3-yl)cinnamamide | E. coli | 0.75 mg/mL |

These findings indicate that derivatives like this compound may serve as lead compounds for developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide: Shares a similar furan and cinnamamide structure but lacks the hydroxypropyl group.

Furan-2-carboxamide derivatives: Contain the furan ring and amide group but differ in the substituents attached to the furan ring.

Uniqueness

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide is unique due to the presence of the hydroxypropyl group, which may enhance its solubility and biological activity compared to similar compounds .

Actividad Biológica

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide is a synthetic compound that belongs to the class of cinnamamide derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C18H21NO3

- Molecular Weight : 299.4 g/mol

- CAS Number : 1421587-24-7

The compound features a furan ring, which is known for its significant biological and pharmacological properties. The presence of the hydroxyl group and the cinnamamide structure contributes to its reactivity and interaction with biological targets.

1. Antioxidant Activity

Research indicates that cinnamamide derivatives can activate the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress. For example, studies have shown that certain substituted N-phenyl cinnamamide derivatives exhibit potent Nrf2/ARE luciferase activity, suggesting their potential as antioxidants .

2. Anti-inflammatory Activity

Cinnamic acid derivatives, including those similar to this compound, have been evaluated for their anti-inflammatory effects. Compounds with specific substituents on the phenyl ring have demonstrated varying degrees of inhibition of NF-κB activity, which is a key regulator of inflammation .

3. Antimicrobial Activity

The antimicrobial properties of cinnamamide derivatives are well-documented. Studies have shown that compounds with furan rings exhibit significant activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds often fall within a range that indicates promising antimicrobial potential .

Table 1: Biological Activity of Cinnamamide Derivatives

Case Studies

- Nrf2 Activation Study : A study focused on the activation of the Nrf2 pathway by various cinnamamide derivatives found that certain substitutions significantly enhanced antioxidant activity. This suggests that modifications to the structure can lead to improved biological efficacy .

- Anti-inflammatory Mechanism : Research on cinnamic acid derivatives indicated that specific substituents could modulate NF-κB activity, highlighting the importance of structural variations in developing anti-inflammatory agents .

Propiedades

IUPAC Name |

(E)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-13-12-16(14(2)22-13)17(20)10-11-19-18(21)9-8-15-6-4-3-5-7-15/h3-9,12,17,20H,10-11H2,1-2H3,(H,19,21)/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBCRHVBAKEJFS-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNC(=O)C=CC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(O1)C)C(CCNC(=O)/C=C/C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.